
Cyanoacetyl Tofacitinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanoacetyl Tofacitinib typically involves the acylation of Tofacitinib with cyanoacetyl chloride. The process begins with the preparation of Tofacitinib, which is synthesized through a series of steps involving the condensation of key intermediates. The final step involves the reaction of Tofacitinib with cyanoacetyl chloride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反応の分析
Types of Reactions
Cyanoacetyl Tofacitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The cyanoacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
科学的研究の応用
Cyanoacetyl Tofacitinib has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of advanced materials and pharmaceuticals .
作用機序
Cyanoacetyl Tofacitinib exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune cell function and hematopoiesis. By inhibiting these enzymes, this compound modulates the activity of various cytokines and growth factors, thereby reducing inflammation and immune responses .
類似化合物との比較
Similar Compounds
Ruxolitinib: Another JAK inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: Used for treating rheumatoid arthritis and COVID-19.
Upadacitinib: Approved for treating rheumatoid arthritis and atopic dermatitis .
Uniqueness
Cyanoacetyl Tofacitinib stands out due to its enhanced chemical stability and potential for targeted delivery in therapeutic applications. The presence of the cyanoacetyl group provides unique reactivity, making it a valuable compound for further research and development .
特性
分子式 |
C19H21N7O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
3-[(3R,4R)-3-[[7-(2-cyanoacetyl)pyrrolo[2,3-d]pyrimidin-4-yl]-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C19H21N7O2/c1-13-5-9-25(16(27)3-7-20)11-15(13)24(2)18-14-6-10-26(17(28)4-8-21)19(14)23-12-22-18/h6,10,12-13,15H,3-5,9,11H2,1-2H3/t13-,15+/m1/s1 |
InChIキー |
LAZWNGPGVVGBJZ-HIFRSBDPSA-N |
異性体SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |
正規SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


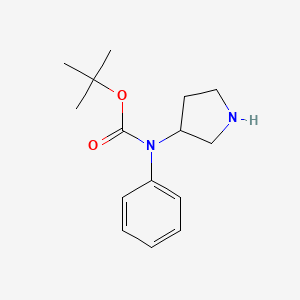
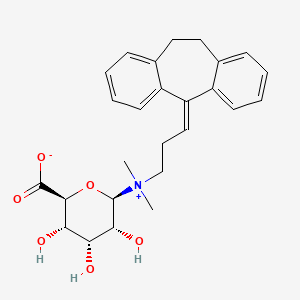
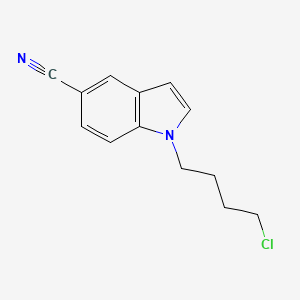
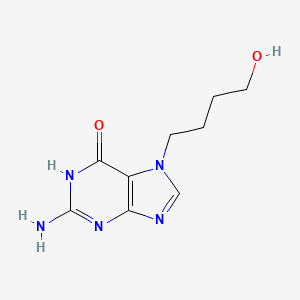
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
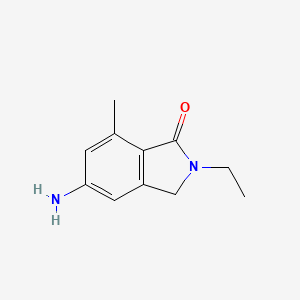
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
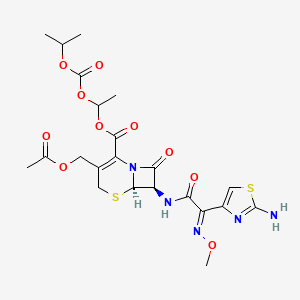
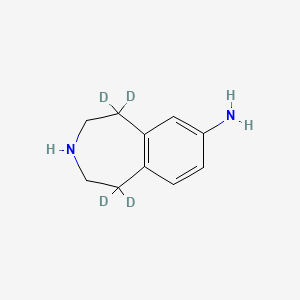
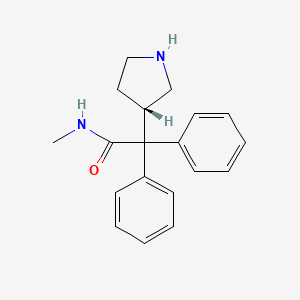
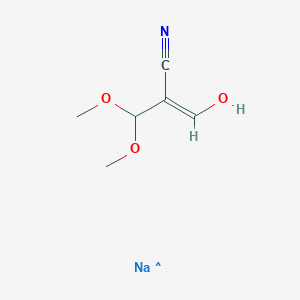
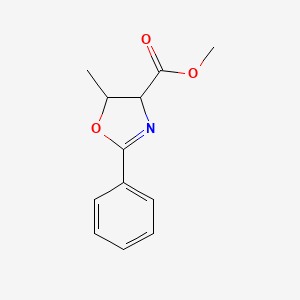
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

